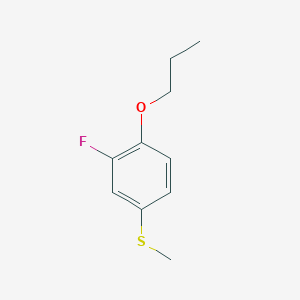

(3-Fluoro-4-propoxyphenyl)(methyl)sulfane

Description

(3-Fluoro-4-propoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a fluorine atom at the 3-position, a propoxy group at the 4-position, and a methylsulfane (-S-CH₃) moiety. This thioether structure distinguishes it from sulfane sulfur compounds (e.g., persulfides, polysulfides) that contain labile S-S bonds .

Properties

IUPAC Name |

2-fluoro-4-methylsulfanyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-3-6-12-10-5-4-8(13-2)7-9(10)11/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMPQCBFHFRULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261465 | |

| Record name | Benzene, 2-fluoro-4-(methylthio)-1-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443307-41-2 | |

| Record name | Benzene, 2-fluoro-4-(methylthio)-1-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-fluoro-4-(methylthio)-1-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-propoxyphenyl)(methyl)sulfane typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-nitrophenol and propyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Formation of Intermediate: The reaction yields 3-fluoro-4-propoxyphenol as an intermediate.

Final Step: The intermediate is then reacted with methylthiol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-propoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major products are sulfoxides and sulfones.

Reduction: The major product is the original sulfane.

Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-4-propoxyphenyl)(methyl)sulfane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the propoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs: Substituent Effects

- (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane: Differs in substituents (methoxy vs. propoxy, additional methyl group).

- Foliogarlic disulfanes/trisulfanes (e.g., compounds 1–5 from A. sativum) : These feature polysulfane (-S-S- or -S-S-S-) moieties instead of a single thioether bond. Polysulfanes exhibit higher reactivity due to labile sulfur atoms, enabling H₂S release and antioxidant activity, whereas the target compound’s methylsulfane group is less likely to participate in redox signaling .

Table 1: Structural Comparison

| Compound | Substituents | Sulfur Type | Key Properties |

|---|---|---|---|

| Target Compound | 3-Fluoro, 4-propoxy | Thioether (-S-CH₃) | Lipophilic, stable |

| (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane | 3-Fluoro, 4-methoxy, 2-methyl | Thioether | Higher polarity |

| Foliogarlic trisulfane 4 | 2-propenyl trisulfane | Polysulfane (-S-S-S-) | Reactive, H₂S donor |

Reactivity and Sulfur Dynamics

- Sulfane Sulfur Compounds (e.g., persulfides, thiosulfate) : These compounds transfer sulfane sulfur (S⁰ or S⁻¹) to nucleophiles like cyanide or thiols, enabling roles in tRNA modification and mitochondrial function . In contrast, the target compound’s thioether bond is inert under physiological conditions, limiting its participation in sulfur-transfer reactions .

Biological Activity

(3-Fluoro-4-propoxyphenyl)(methyl)sulfane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A fluorinated phenyl ring which enhances lipophilicity and biological activity.

- A propoxy group that may influence receptor binding and solubility.

- A methylsulfane group that participates in various chemical reactions, potentially affecting its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The sulfane group can act as a nucleophile, participating in electrophilic substitution reactions, while the fluorine atom may enhance binding affinity to target proteins.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways, influencing cellular responses.

- Receptor Modulation : It could act as a modulator for various receptors, affecting physiological processes such as inflammation and cell proliferation.

Antiproliferative Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on structurally similar compounds have shown that modifications in the para position (like introducing electron-withdrawing groups) can dramatically alter potency.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| TASIN-1 | 25 | DLD-1 |

| TASIN-2 | 3.2 | DLD-1 |

| This compound | TBD | TBD |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Colon Cancer Cell Lines : A series of sulfonamide analogs were tested against colon cancer cell lines, revealing that modifications similar to those in this compound could enhance selectivity and potency. Compounds with bulky substituents at the para position showed reduced activity, indicating steric hindrance plays a critical role in efficacy .

- Inflammatory Models : In vivo studies demonstrated that related compounds significantly reduced eosinophil accumulation in lung tissue during allergen-induced inflammation models. This suggests potential therapeutic applications in treating respiratory conditions .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituent position and electronic properties on the biological activity of arylsulfonamides and related compounds:

| Substituent Position | Effect on Activity |

|---|---|

| Para | Increased steric hindrance reduces activity |

| Meta | Generally less active compared to para substitutions |

| Ortho | Can enhance activity depending on size and electronegativity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.